
5-(Sulfanylmethyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5-(Sulfanylmethyl)imidazolidine-2,4-dione is a compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 g/mol. This compound is a white crystalline powder and has been widely used as an anesthetic.
Méthodes De Préparation
The synthesis of 5-(Sulfanylmethyl)imidazolidine-2,4-dione involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of imidazolidine-2,4-dione with a sulfanylmethylating agent under controlled conditions . The reaction typically requires a solvent, such as dimethylformamide, and a base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .
Analyse Des Réactions Chimiques
5-(Sulfanylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
5-(Sulfanylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it has been studied for its potential as an anesthetic and its effects on biological systems. In medicine, it has been used as an anesthetic agent in surgical procedures. Additionally, it has applications in the industry for the synthesis of other compounds and materials .
Mécanisme D'action
The mechanism of action of 5-(Sulfanylmethyl)imidazolidine-2,4-dione involves its interaction with molecular targets and pathways in the body. As an anesthetic, it acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and anesthesia.
Comparaison Avec Des Composés Similaires
5-(Sulfanylmethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as barbiturates and other imidazolidine derivatives. Similar compounds include pentobarbital, phenobarbital, and methohexital. The uniqueness of this compound lies in its specific structure and its sulfanylmethyl substituent, which imparts distinct chemical and pharmacological properties.
Propriétés
IUPAC Name |
5-(sulfanylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNOKBPJBCNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298192 | |
| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17125-13-2, 17125-37-0 | |
| Record name | NSC121352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
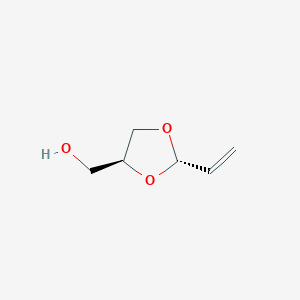
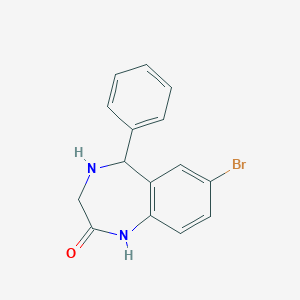
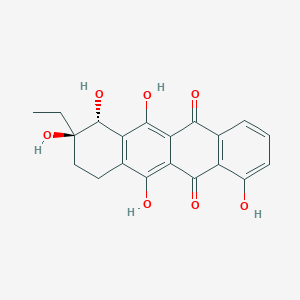

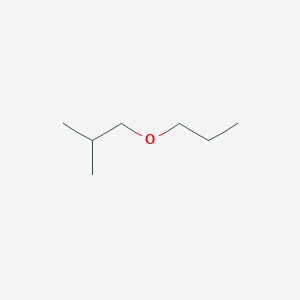
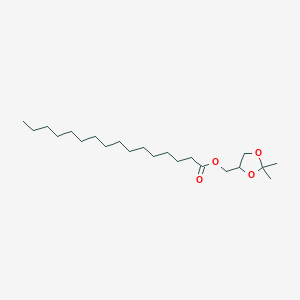

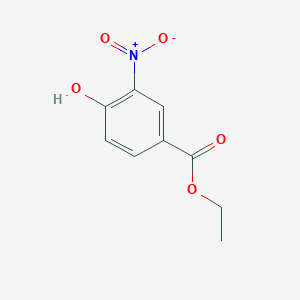
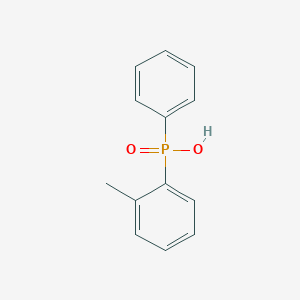
![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)
